molecular formula C7H5ClF2 B1301617 3,4-Difluorobenzyl chloride CAS No. 698-80-6

3,4-Difluorobenzyl chloride

Cat. No.: B1301617
CAS No.: 698-80-6
M. Wt: 162.56 g/mol
InChI Key: VTGRVYJPIVZZGS-UHFFFAOYSA-N
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Description

Significance of Fluorinated Organic Compounds in Advanced Chemical Synthesis

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. chembk.com Fluorine's high electronegativity and relatively small size can lead to enhanced metabolic stability, increased lipophilicity, and improved bioavailability of drug candidates. chembk.com Consequently, an estimated 20% of all pharmaceuticals and 30-40% of agrochemicals contain fluorine. thermofisher.com The unique properties conferred by fluorine make these compounds invaluable in the development of new medicines, advanced materials, and other specialized chemical products. chembk.com

Overview of Benzyl (B1604629) Halides as Key Synthetic Precursors

Benzyl halides are a class of organic compounds characterized by a halogen atom attached to a benzylic carbon. They are widely utilized as versatile building blocks in organic synthesis. The reactivity of the carbon-halogen bond in benzyl halides makes them excellent substrates for nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups. cymitquimica.comchemimpex.com This reactivity is central to the construction of more complex molecular architectures.

Research Context of 3,4-Difluorobenzyl Chloride within Organofluorine Chemistry

This compound, with its two fluorine atoms on the benzene (B151609) ring and a reactive chloromethyl group, is a prime example of a fluorinated benzyl halide. cymitquimica.com Its research context is situated at the intersection of these two important classes of compounds. The presence of the difluorophenyl moiety can influence the reactivity of the benzylic chloride and impart the beneficial properties of fluorine to the resulting products. cymitquimica.com It is primarily investigated as an intermediate for introducing the 3,4-difluorobenzyl group into larger molecules in the synthesis of pharmaceuticals and agrochemicals. chembk.comcymitquimica.com

Scope and Objectives of Academic Investigations into this compound

Academic and industrial investigations into this compound are typically focused on its role as a synthetic intermediate. made-in-china.com The primary objectives of such research include the development of efficient synthetic routes to the compound itself and the exploration of its utility in creating new molecules with potential applications in medicine, agriculture, and materials science. These investigations aim to understand how the unique electronic properties of the 3,4-difluorobenzyl moiety can be harnessed to create novel and effective chemical entities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(chloromethyl)-1,2-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF2/c8-4-5-1-2-6(9)7(10)3-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTGRVYJPIVZZGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371729
Record name 3,4-Difluorobenzyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

698-80-6
Record name 3,4-Difluorobenzyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Difluorobenzyl Chloride
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Synthetic Methodologies for 3,4 Difluorobenzyl Chloride

Established Laboratory-Scale Synthetic Routes

Chlorination of Fluorinated Toluene (B28343) Precursors

A primary and direct method for the synthesis of 3,4-difluorobenzyl chloride is the side-chain chlorination of 3,4-difluorotoluene (B1333485). This process typically involves the reaction of 3,4-difluorotoluene with a chlorinating agent, often under conditions that promote free radical substitution at the benzylic position.

Common chlorinating agents include molecular chlorine (Cl₂), sulfuryl chloride (SO₂Cl₂), and N-chlorosuccinimide (NCS). The reaction is often initiated by UV light or a radical initiator such as azobisisobutyronitrile (AIBN). For instance, the chlorination of fluorotoluenes with molecular chlorine under illumination at elevated temperatures (120-180 °C) has been reported to yield the corresponding fluorobenzyl chloride. google.com The addition of water has been suggested to enhance the yield of fluorobenzyl chlorides to as high as 96-98%. google.com

Another approach involves the use of carbon tetrachloride (CCl₄) as both a reagent and solvent, in the presence of a catalyst. A Russian patent describes a method for producing difluorobenzyl chlorides by reacting difluorotoluenes with tetrachloromethane and an alcohol (such as methanol) in the presence of an iron catalyst (FeCl₂·4H₂O or FeBr₂) activated by formamide (B127407) at 180°C. google.com This method reports yields of difluorobenzyl chloride between 18-37%. google.com

More recent developments focus on metal-free, visible-light-induced chlorination. One such method utilizes N,N-dichloroacetamide as the chlorinating agent in dichloromethane, irradiated by blue LEDs. This approach is presented as a milder alternative to traditional methods that use elemental chlorine. mdpi.com

The table below summarizes representative findings for the chlorination of fluorinated toluene precursors.

Chlorinating Agent/SystemCatalyst/InitiatorReaction ConditionsYield of Difluorobenzyl ChlorideReference
Cl₂UV light120-180 °C60-70% google.com
CCl₄ / MeOHFeCl₂·4H₂O / Formamide180 °C, 6 hours, Argon atmosphere18-37% google.com
N,N-dichloroacetamideBlue LED lightDichloromethane, 5 hoursup to 79% (for benzyl (B1604629) chloride) mdpi.com

Addition Reactions to Difluorostyrene (B1617740) Derivatives

An alternative synthetic route to this compound involves addition reactions to 3,4-difluorostyrene (B50085). This method typically proceeds via the hydrochlorination of the styrene (B11656) derivative, where hydrogen chloride (HCl) is added across the double bond. This reaction follows Markovnikov's rule, with the chloride anion adding to the more substituted carbon of the alkene (the benzylic position), to form the desired product. chembk.com

The generation of 3,4-difluorostyrene itself is a key preliminary step, often starting from 3,4-difluorobenzaldehyde (B20872). google.comgoogle.comquickcompany.in For example, one patented method describes the reaction of 3,4-difluorobenzaldehyde with methyltriphenylphosphonium (B96628) bromide and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in toluene to produce 3,4-difluorostyrene. google.comgoogle.comquickcompany.in

While direct hydrochlorination is a straightforward concept, more complex addition reactions have also been explored. For instance, a palladium and copper co-catalyzed chloro-arylation of gem-difluorostyrenes has been reported. nih.govrsc.orgrsc.org Although the primary product of this reaction is a chloro-arylated compound, it demonstrates the principle of adding a chlorine atom to the benzylic position of a difluorostyrene derivative. nih.govrsc.orgrsc.org

Halogen Exchange Reactions and Their Mechanistic Insights

Halogen exchange reactions, particularly the Finkelstein reaction, provide another pathway for the synthesis of benzyl chlorides. byjus.comwikipedia.orgadichemistry.comunacademy.com This Sₙ2 reaction involves the exchange of a halogen atom for another. In the context of synthesizing this compound, this would typically involve the conversion of a more reactive benzyl halide, such as 3,4-difluorobenzyl bromide or iodide, or the conversion of a benzyl alcohol derivative.

The classic Finkelstein reaction often uses a sodium halide salt in acetone, where the differential solubility of the halide salts drives the reaction to completion. wikipedia.org For the synthesis of a benzyl chloride from a benzyl bromide, a source of chloride ions, such as sodium chloride, would be used in a suitable solvent. The reactivity of benzyl halides in Sₙ2 reactions is generally high due to the stabilization of the transition state by the adjacent phenyl ring. byjus.comadichemistry.com

A related approach is the conversion of 3,4-difluorobenzyl alcohol to the corresponding chloride. ontosight.ai This is not a direct halogen-for-halogen exchange but a substitution of the hydroxyl group. This can be achieved using various chlorinating agents such as thionyl chloride (SOCl₂), oxalyl chloride, or concentrated hydrochloric acid. ciac.jl.cn

Mechanistically, the Finkelstein reaction proceeds via a single-step bimolecular nucleophilic substitution (Sₙ2). byjus.com The reaction involves a backside attack of the incoming halide nucleophile on the carbon atom bearing the leaving group halogen. This results in an inversion of stereochemistry if the carbon is a stereocenter. The efficiency of the reaction is influenced by the nature of the leaving group (I > Br > Cl), the nucleophilicity of the incoming halide, and the solvent. adichemistry.com

Industrial-Scale Synthesis Considerations and Optimization

For the industrial production of this compound, factors such as cost-effectiveness, safety, scalability, and yield are paramount. The direct chlorination of 3,4-difluorotoluene is often a favored route due to the availability of the starting material.

A patent for the production of mono- and difluoro benzyl chlorides highlights several aspects relevant to industrial scale-up. google.com The described method, using tetrachloromethane and an iron catalyst, emphasizes the availability and low cost of the reagents and catalyst. google.com A key advantage noted is that unreacted difluorotoluene can be easily separated by distillation and recycled back into the reaction, which is a crucial consideration for process economy on an industrial scale. google.com

The development of visible-light-driven synthesis also holds promise for industrial applications. A metal-free method for the α-chlorination of toluene was successfully scaled up to the gram scale, maintaining good yield and purity. mdpi.com The avoidance of expensive chromophores is a significant advantage for the scalability of such photochemical reactions. mdpi.com

Furthermore, companies that supply this compound on a commercial scale often have expertise in a variety of relevant reactions, including halogen exchange fluorination and halogenation, at scales ranging from grams to tons, indicating the industrial feasibility of these synthetic routes. made-in-china.com

Optimization of industrial processes often involves fine-tuning reaction parameters such as temperature, pressure, catalyst loading, and reaction time to maximize yield and minimize the formation of byproducts, such as over-chlorinated species.

Green Chemistry Approaches and Sustainable Synthetic Strategies

The principles of green chemistry are increasingly being applied to the synthesis of chemical intermediates like this compound to reduce environmental impact and improve safety.

One significant area of development is the use of photocatalysis with visible light, which offers a milder and more energy-efficient alternative to traditional UV-initiated or high-temperature reactions. mdpi.com Metal-free photocatalytic systems, using organic dyes or simple organic molecules as catalysts, are particularly attractive as they avoid the use of potentially toxic and expensive heavy metals. mdpi.com

Another sustainable approach is the use of greener solvents and catalytic systems. Research into the Friedel-Crafts benzylation "on-water" showcases the potential of using water as a reaction medium, which is environmentally benign. nih.gov While not a direct synthesis of this compound, the principles of using water to enhance reactivity through hydrophobic effects are applicable to related syntheses. nih.gov

The development of sustainable catalytic systems is also a key focus. For example, a highly selective and sustainable chlorination of aliphatic C-H bonds has been reported using a nano-Cu@CuCl catalyst under visible light with inorganic chlorides (MCln) as the chlorine source. rsc.org This method avoids the need for strong oxidants and can be adapted for continuous flow reactors, a technology that often leads to safer and more efficient industrial processes. rsc.org

Catalytic Systems in the Synthesis of this compound

Catalysis plays a crucial role in many of the synthetic routes to this compound, enabling higher selectivity, milder reaction conditions, and improved yields.

Iron-based catalysts are frequently employed in the chlorination of toluene derivatives. Both iron(II) and iron(III) species have been shown to be effective. For instance, a system using an Fe(III) oxo acetate (B1210297) catalyst in combination with triethylsilane and chlorotrimethylsilane (B32843) can achieve the chlorination of benzylic carbonyl compounds. rsc.org Iron(II) acetylacetonate (B107027) has been used for benzylic fluorination, and similar principles can be applied to chlorination. nih.govorganic-chemistry.org A Russian patent also details the use of FeCl₂·4H₂O or FeBr₂ for the chlorination of difluorotoluenes. google.com

Copper-based catalysts are also prominent, particularly in modern C-H activation and chlorination reactions. A site-selective benzylic chlorination has been developed using a Cu(I)Cl/bis(oxazoline) catalyst with N-fluorobenzenesulfonimide as the oxidant and KCl as the chloride source. nih.govacs.orgnih.govresearchgate.net This method demonstrates high selectivity for the benzylic position. nih.govacs.orgnih.govresearchgate.net A nano-Cu@CuCl catalyst has also been used in a visible-light-driven chlorination process. rsc.org

Metal-free photocatalysis represents a growing area of interest. These systems typically use an organic photosensitizer, such as an acridinium (B8443388) salt, to initiate the chlorination reaction under visible light irradiation. mdpi.com This approach avoids the use of metal catalysts altogether, which can be advantageous in terms of cost, toxicity, and product purification. mdpi.com

The table below provides a summary of various catalytic systems used in the synthesis of benzyl chlorides and related compounds.

Catalyst SystemReaction TypeSubstrateKey FeaturesReference
FeCl₂·4H₂O / FormamideBenzylic ChlorinationDifluorotolueneUses CCl₄ as chlorinating agent google.com
Fe(III) oxo acetateReductive ChlorinationBenzylic carbonylsMild, room temperature conditions rsc.org
Cu(I)Cl / bis(oxazoline)Benzylic C-H ChlorinationAlkyl arenesHigh site-selectivity nih.govacs.orgnih.govresearchgate.net
nano-Cu@CuCl / Visible lightBenzylic C-H ChlorinationTolueneSustainable, uses MCln as chlorine source rsc.org
Pd(OAc)₂ / CuCl₂Chloro-arylationgem-DifluorostyreneAddition across a double bond nih.govrsc.orgrsc.org
Acridinium salt / Visible lightBenzylic C-H ChlorinationTolueneMetal-free, green approach mdpi.com

Transition Metal-Catalyzed Methods

The direct side-chain chlorination of 3,4-difluorotoluene represents a primary route to this compound, and transition metal catalysis, particularly with iron, is a key enabler for this transformation. These methods typically involve the generation of radical species to facilitate the selective chlorination of the benzylic C-H bond over aromatic substitution.

Research has demonstrated the efficacy of iron-containing catalysts for the chlorination of difluorotoluenes. researchgate.net Iron(III) chloride (FeCl₃) is frequently employed to catalyze the reaction between the toluene substrate and a chlorine source. rsc.orgrsc.org The mechanism is believed to proceed via a photoinduced ligand-to-metal charge transfer (LMCT) when conducted under light, which generates a highly reactive chlorine radical. rsc.org This radical is responsible for the initial hydrogen atom transfer (HAT) from the benzylic position of the toluene, initiating the chlorination cascade.

The reaction can be carried out using various chlorinating agents, including carbon tetrachloride (CCl₄) in the presence of methanol (B129727), or tert-butyl hypochlorite (B82951) (t-BuOCl). researchgate.net These iron-catalyzed reactions are noted for their operational simplicity and the use of an inexpensive and abundant metal catalyst. The conditions can be tuned to achieve moderate to good yields, making it a viable method for synthesis. researchgate.net

Table 1: Transition Metal-Catalyzed Synthesis of Difluorobenzyl Chlorides

CatalystStarting MaterialReagentsConditionsOutcomeReference(s)
Iron-containing catalystsDifluorotoluenesCCl₄-MeOH or t-BuOClNot specifiedSynthesis of difluorobenzyl chlorides researchgate.net
FeCl₃AlkylarenesThiol/DisulfidePhoto-irradiationBenzylic C-H Thiolation (Related Reaction) rsc.org
FeCl₃MethylarenesAmide sourcePhoto-irradiationBenzylic C-H Oxidative Amidation (Related Reaction) rsc.org

Reactivity and Mechanistic Studies of 3,4 Difluorobenzyl Chloride

Electrophilic Aromatic Substitution Reactions on the Difluorobenzene Ring

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. minia.edu.eg The reactivity and orientation of these substitutions are governed by the existing substituents on the ring. libretexts.orgdalalinstitute.com The 3,4-difluorobenzyl chloride molecule has three substituents to consider: the fluorine at position 3, the fluorine at position 4, and the chloromethyl group at position 1.

Both fluorine and the chloromethyl group are deactivating substituents, meaning they make the aromatic ring less reactive towards electrophiles than benzene (B151609) itself. libretexts.org This is primarily due to the strong electron-withdrawing inductive effect (-I) of the halogens and the weaker inductive effect of the -CH₂Cl group.

Regarding orientation, all three groups are ortho, para-directors. libretexts.org

-CH₂Cl at C1: Directs to C2, C6 (ortho) and C4 (para). Position C4 is blocked.

-F at C3: Directs to C2, C4 (ortho) and C6 (para). Position C4 is blocked.

-F at C4: Directs to C3, C5 (ortho) and C1 (para). Positions C1 and C3 are blocked.

The directing effects are additive. The most likely positions for electrophilic attack are those activated by the most groups and least sterically hindered.

Position C2: Activated by the -CH₂Cl group (ortho) and the C3-F (ortho).

Position C5: Activated by the C4-F (ortho).

Position C6: Activated by the -CH₂Cl group (ortho) and the C3-F (para).

Considering these influences, electrophilic substitution (e.g., nitration, halogenation) on this compound would be expected to yield a mixture of isomers, with substitution favored at positions 2, 5, and 6. The reaction would require harsh conditions (e.g., strong Lewis acid catalysts) due to the deactivated nature of the ring. minia.edu.eg

Table 2: Analysis of Directing Effects for Electrophilic Aromatic Substitution
Position on RingInfluence from 1-CH₂ClInfluence from 3-FInfluence from 4-FOverall Likelihood of Attack
C2Ortho (Activating)Ortho (Activating)Meta (Deactivating)High
C5Meta (Deactivating)Meta (Deactivating)Ortho (Activating)Moderate
C6Ortho (Activating)Para (Activating)Meta (Deactivating)High

Radical Reactions Involving the Benzyl (B1604629) Chloride Moiety

The C-Cl bond in the benzyl chloride moiety can undergo homolytic cleavage under thermal or photochemical conditions to generate a 3,4-difluorobenzyl radical. The formation of various difluorobenzyl radicals from related precursors like 2,3,4-trifluorotoluene (B65102) has been observed in corona discharges, indicating the feasibility of generating these transient species. koreascience.kr The stability of a benzyl radical is enhanced by the delocalization of the unpaired electron into the aromatic π-system.

Once formed, the 3,4-difluorobenzyl radical is a key intermediate in various radical-mediated reactions. For example, it can participate in:

Atom Transfer Radical Polymerization (ATRP): Acting as an initiator for the controlled polymerization of monomers.

Radical Coupling Reactions: Combining with other radical species.

Redox Processes: Research into Blatter radicals, which are stable heterocyclic radicals, shows that difluorophenyl substituents influence the electrochemical properties (oxidation and reduction potentials) of the radical species. preprints.org Similar electronic influences would apply to the transient 3,4-difluorobenzyl radical.

Photocatalytic methods can also generate such radicals under mild conditions, expanding their synthetic utility. researchgate.net

Role of Fluorine Substituents on Reaction Selectivity and Rate

The two fluorine atoms are the dominant influence on the reactivity of this compound. Their effects are primarily electronic, although steric factors can play a minor role.

Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I). stackexchange.com It also possesses lone pairs of electrons that can be donated through resonance (+R or +M effect), though this effect is weaker than its inductive pull. rsc.org

Impact on Electrophilic Aromatic Substitution: The -I effect strongly deactivates the ring towards attack by electrophiles, requiring more forcing reaction conditions. libretexts.org The weaker +R effect is responsible for directing incoming electrophiles to the ortho and para positions, as it partially offsets the deactivation at these sites by stabilizing the intermediate carbocation (arenium ion). dalalinstitute.com

Impact on Radical Stability: The fluorine substituents also influence the properties of the 3,4-difluorobenzyl radical. Electron-withdrawing groups can have a stabilizing or destabilizing effect on a radical center depending on the specific electronic demands of the system. In related systems, the presence of fluorine atoms has been shown to modulate the redox potentials and spin density distribution of radical species. preprints.org

Table 3: Summary of Fluorine's Electronic Effects on Reactivity
Reaction TypeDominant Electronic Effect of FluorineConsequence
SN1 SubstitutionStrong Inductive Withdrawing (-I)Destabilizes carbocation intermediate; decreases reaction rate. nih.gov
SN2 SubstitutionStrong Inductive Withdrawing (-I)Increases electrophilicity of benzylic carbon but slows overall rate compared to unsubstituted benzyl chloride. acs.org
Electrophilic Aromatic SubstitutionStrong Inductive Withdrawing (-I) and weaker Resonance Donation (+R)Deactivates the ring overall (-I) but directs incoming electrophiles to ortho/para positions (+R). libretexts.org
Radical Formation/ReactionInductive Withdrawing (-I)Influences the stability and redox properties of the benzyl radical. preprints.org

Applications of 3,4 Difluorobenzyl Chloride As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Fluorinated Aromatic Derivatives

The benzylic chloride functional group in 3,4-difluorobenzyl chloride is highly reactive, allowing for straightforward nucleophilic substitution reactions. This reactivity makes it an excellent starting point for creating a diverse range of fluorinated aromatic compounds.

Fluorinated benzyl (B1604629) amines are readily prepared from this compound via reactions with primary or secondary amines. This transformation is a cornerstone for building more complex molecules. A common industrial method involves the reaction of a benzyl halide with ammonia (B1221849) and formaldehyde (B43269) to produce a hexahydrotriazine intermediate, which is then decomposed to yield the primary benzylamine. epo.org This approach is often favored for its cost-effectiveness over methods requiring more expensive aminating agents. epo.org The resulting 3,4-difluorobenzylamine (B1330328) is a key building block for various biologically active compounds. For example, it is a precursor in the synthesis of certain dihydrofolate reductase (DHFR) inhibitors. mdpi.com

The synthesis of fluorinated benzyl ethers from this compound can be achieved through methods like the Williamson ether synthesis, where it reacts with an alcohol in the presence of a base. wiserpub.com Fluorinated benzyl ethers are valuable as protecting groups in complex syntheses, such as in oligosaccharide chemistry, where they can enhance NMR spectral resolution compared to their non-fluorinated counterparts. wiserpub.comwiserpub.com Similarly, 3,4-difluorobenzyl esters can be formed by reacting the chloride with carboxylic acids. Reagents like 2-benzyloxy-1-methylpyridinium triflate, which can be generated in situ, facilitate the formation of benzyl ethers and esters under mild, neutral conditions, which is advantageous for sensitive substrates. beilstein-journals.org

This compound can serve as a precursor for fluorinated carbonyl compounds, although often through multi-step pathways. One established route to related fluorinated aromatic ketones, such as 1-(3,4-difluorophenyl)ethanone, is the Friedel-Crafts acylation of 1,2-difluorobenzene (B135520) with acetyl chloride. fluorine1.ru An alternative pathway to carbonyl compounds starts from fluorinated benzonitriles, which can be reduced to benzylamines, and then the amino group can be replaced by a hydroxyl group to form a benzyl alcohol. google.comgoogle.com This alcohol can subsequently be oxidized to the corresponding aldehyde or ketone.

Intermediacy in Medicinal Chemistry Research

The 3,4-difluorobenzyl moiety is a significant structural motif in medicinal chemistry. Its incorporation can modulate a compound's lipophilicity, metabolic stability, and target-binding interactions, making this compound a key intermediate in drug discovery. mdpi.com

The use of this compound and its derivatives is widespread in the synthesis of new therapeutic agents. The fluorinated phenyl ring is a common feature in molecules designed to treat a range of diseases, including cancer and inflammatory conditions. benthamscience.comacs.org

The 3,4-difluorobenzyl group is a component of numerous compounds investigated for their anti-cancer properties. benthamscience.com It is frequently incorporated into molecules designed to inhibit key enzymes involved in cancer cell proliferation, such as protein kinases and dihydrofolate reductase (DHFR). mdpi.comgoogle.comnih.gov

Kinase Inhibitors: Protein kinases are a major class of oncology targets. google.com The pyrazolopyrimidine scaffold, for instance, is a known "privileged structure" for kinase inhibition. rsc.org Research has shown that derivatives of pyrazolo[3,4-d]pyrimidine incorporating the 3,4-difluorobenzyl group exhibit inhibitory activity against cancer-related kinases like CDK2. rsc.org In the development of inhibitors for kinases such as Bcr-Abl and BTK, the presence and position of fluorine atoms on the phenyl ring have been shown to be important for activity. mdpi.com

Dihydrofolate Reductase (DHFR) Inhibitors: DHFR is a critical enzyme for DNA synthesis, and its inhibition is a proven anti-cancer strategy. mdpi.comnih.gov Lipophilic, nonclassical antifolates are an important class of DHFR inhibitors. nih.gov Synthetic routes to pyrido[2,3-d]pyrimidine-based DHFR inhibitors have utilized intermediates bearing the 3,4-difluorophenyl moiety to explore structure-activity relationships and enhance potency and selectivity against DHFR from pathogenic organisms or cancer cells. mdpi.comnih.gov

Table of Research Findings on Anti-Cancer Agents Synthesized from 3,4-Difluorobenzyl Derivatives

Compound ClassTargetSynthetic Intermediate UtilizedResearch Focus
Pyrazolo[3,4-d]pyrimidinesProtein Kinases (e.g., CDK2)1-(3,4-difluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amineDevelopment of selective inhibitors for cell cycle control in cancer therapy. rsc.org
Purine DerivativesProtein Kinases (e.g., Bcr-Abl, BTK)3,4-difluorobenzyl-containing aniline (B41778) fragmentsInvestigation of fluorine substitution patterns to improve potency and selectivity of kinase inhibitors for leukemia. mdpi.com
Pyrido[2,3-d]pyrimidinesDihydrofolate Reductase (DHFR)3,4-difluoroaniline (B56902) (from 3,4-difluorobenzyl derivatives)Synthesis of selective antifolates for treating opportunistic infections and cancer. mdpi.comnih.gov

Structure-Activity Relationship (SAR) Studies of 3,4-Difluorobenzyl-Containing Moieties

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds in drug discovery. The inclusion of the 3,4-difluorobenzyl group has been shown to significantly influence the biological activity of various molecular scaffolds.

p53-Mdm2 Antagonists: In a study involving the systematic fluorine scanning of a benzyl group in p53-Mdm2 antagonists, the 3,4-difluoro substitution was found to be highly effective. A co-crystal structure revealed that the 3,4-difluorobenzyl group fits tightly into a binding pocket and forms a favorable π-stacking interaction with a histidine residue (His96), enhancing the compound's potency. nih.gov

Diazaspiro Hydantoin Derivatives: SAR studies on diazaspiro bicyclo hydantoins revealed that the presence and position of fluorine on the benzyl ring are critical for cytotoxic activity. researchgate.netcore.ac.uk The compound featuring a 3,4-difluorobenzyl group (7i) demonstrated significantly higher antiproliferative activity against certain cancer cell lines compared to other analogs, suggesting this substitution pattern is beneficial for potency. researchgate.netcore.ac.uk

Triazole and Thiadiazole Inhibitors: In a series of triazole inhibitors designed for the c-Jun N-terminal kinase, the derivative with a 3,4-difluorophenyl group (3k) exhibited moderate activity. nih.gov This indicates that while beneficial, the effect of the substitution is highly dependent on the specific target and molecular scaffold. nih.gov

Isocoumarin (B1212949) Analogues: For isocoumarin derivatives evaluated for antimetastatic activity, the compound with a 3-(3',4'-difluorophenyl) group was the most potent. The SAR study concluded that fluoro groups at the meta and para positions of the phenyl ring enhance the antimetastatic effect. mdpi.com

Table 2: SAR Findings for 3,4-Difluoro Moiety in Different Scaffolds

Compound Class Specific Moiety Biological Target/Activity SAR Observation References
p53-Mdm2 Antagonists 3,4-difluorobenzyl p53-Mdm2 Interaction Substitution considerably improves potency through enhanced electrostatic and hydrophobic interactions in the binding pocket. nih.gov
Diazaspiro Hydantoins 3,4-difluorobenzyl Antiproliferative (Cancer) The 3,4-difluoro substitution leads to significant anti-proliferative activity against specific cancer cell lines. researchgate.net, core.ac.uk
Isocoumarins 3,4-difluorophenyl Antimetastatic The 3',4'-difluorophenyl group was the most potent substitution for exerting antimetastatic activity. mdpi.com

Bioisosteric Replacements and Fluorine's Impact on Biological Activity

Bioisosterism, the strategy of replacing one chemical moiety with another that has similar physical or chemical properties, is a cornerstone of medicinal chemistry. acs.org Fluorine is often used as a bioisostere for hydrogen due to its similar size, but its high electronegativity imparts vastly different properties to the molecule. researchgate.net The introduction of fluorine can alter a compound's acidity, metabolic stability, binding affinity, and lipophilicity. chimia.chresearchgate.netresearchgate.net

The 3,4-difluoro substitution pattern on a benzyl group is a strategic choice to modulate these properties:

Enhanced Binding Affinity: The electron-withdrawing nature of fluorine atoms can create favorable electrostatic interactions with biological targets. nih.gov As seen with p53-Mdm2 antagonists, the 3,4-difluoro arrangement can lead to stronger binding and higher potency. nih.gov

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes like cytochrome P450. chimia.ch This can increase the half-life and bioavailability of a drug. In one study, 3,4-difluoro substitution of a phenyl ring was shown to reduce protein covalent binding, which can mitigate toxicity. acs.org

Modulation of Physicochemical Properties: The two fluorine atoms make the phenyl ring more lipophilic and can influence hydrogen bonding potential, which affects how the molecule crosses cell membranes and interacts with its target. vulcanchem.comchimia.ch

Utilization in Agrochemical Development

This compound and related compounds are valuable intermediates in the synthesis of modern agrochemicals, including herbicides and fungicides. cymitquimica.comontosight.aichemimpex.com The inclusion of fluorine in these products can enhance their efficacy, metabolic stability in the environment, and spectrum of activity. chimia.chresearchgate.net

The 3,4-difluorophenyl moiety, often introduced using precursors like this compound, is a component of several fungicidal compounds. Research has focused on its incorporation into nitrogen-containing heterocyclic structures like 1,2,3-triazoles, which are known to possess fungicidal properties.

For instance, a series of fluorinated 1,2,3-triazole derivatives were synthesized from glycerol (B35011) and evaluated for their ability to inhibit the growth of Colletotrichum gloeosporioides, a fungus that causes anthracnose disease in papaya. scielo.brsbq.org.br The synthesis involved reacting an azide (B81097) with a substituted alkyne, such as 3,4-difluorophenylacetylene, to form the triazole ring. scielo.brsbq.org.br The resulting compound, 4-(3,4-difluorophenyl)-1-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)-1H-1,2,3-triazole, demonstrated notable fungicidal activity. scielo.br Similar thymol-based triazole derivatives containing the 3,4-difluorophenyl group have also been investigated for activity against the fungus Fusarium solani. acs.org These studies highlight the role of the 3,4-difluorophenyl group as a key pharmacophore in the development of new fungicides.

Enhancing Efficacy and Selectivity of Agrochemicals through Fluorination

The strategic incorporation of fluorine atoms into the molecular structure of agrochemicals is a widely recognized method for enhancing their biological performance. This compound serves as a key synthetic intermediate for introducing the 3,4-difluorobenzyl moiety into the final active ingredient. This specific structural component can significantly influence the efficacy and selectivity of pesticides, including herbicides and fungicides. chemimpex.comontosight.ai

The presence of the difluorinated benzyl group can lead to improved metabolic stability of the agrochemical in the target pest and in the environment. ontosight.ai Fluorine's high electronegativity can alter the electronic properties of the molecule, potentially leading to stronger binding interactions with target enzymes or proteins in the pest. This enhanced interaction can translate to higher potency and allow for lower application rates, a favorable outcome for both economic and environmental considerations.

Furthermore, the substitution pattern of the fluorine atoms is crucial. The 3,4-disubstituted pattern can offer different biological activity and physical properties compared to other isomers. In the development of new crop protection agents, utilizing building blocks like this compound allows researchers to fine-tune the molecule's properties to achieve greater selectivity, meaning the compound is more effective against the target pest while having minimal impact on non-target organisms and the crop itself. chemimpex.com Research into fluorinated compounds demonstrates that these molecules can exhibit improved pharmacokinetic properties, which is a critical aspect of developing effective and safe agrochemicals. chemimpex.comresearchgate.net

Contributions to Materials Science and Polymer Chemistry

In the realm of materials science, this compound is a valuable precursor for creating advanced materials, including polymers and specialty chemicals where its fluorine atoms impart unique and desirable properties. ontosight.aichemimpex.com

While this compound is not typically a monomer in its own right due to having only one reactive site, it is a critical building block for the synthesis of more complex, functional monomers. Through nucleophilic substitution at the benzylic chloride position, the 3,4-difluorobenzyl group can be attached to a polymerizable scaffold.

Table 1: Research Findings on this compound Derivatives

Application Area Derivative/Molecule Type Role of 3,4-Difluorobenzyl Group Resulting Properties/Function
Agrochemicals Pesticides, Herbicides Enhances biological activity and stability ontosight.ai Increased efficacy and selectivity against target pests chemimpex.com
Polymer Chemistry Functional Norbornene Monomers Provides a fluorinated side chain google.com Used to create polymers for permanent dielectric materials google.com
Materials Science Liquid Crystals, Specialty Materials Imparts unique physical properties ontosight.ai Modifies optical, electrical, and thermal characteristics ontosight.ai

The 3,4-difluorobenzyl moiety is instrumental in the design of various specialty chemicals and functional materials. The compound serves as a precursor in the synthesis of molecules where the two fluorine atoms on the aromatic ring are essential for function. ontosight.ai For instance, it is a building block in the creation of liquid crystals and other advanced materials where properties like thermal stability, chemical inertness, and specific optical or electrical characteristics are required. ontosight.ai

The strong carbon-fluorine bonds and the polarity they introduce can significantly influence the intermolecular interactions and macroscopic properties of the final material. By reacting this compound with other molecules, chemists can construct complex architectures for use in fields ranging from electronics to optics. chemimpex.comontosight.ai The ability to introduce the difluorobenzyl group with its specific electronic signature makes this chloride a versatile tool for chemists aiming to develop innovative functional materials. chemimpex.com

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound

Advanced Spectroscopic and Analytical Characterization of 3,4 Difluorobenzyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules. Different NMR techniques provide specific information about the atomic arrangement within a molecule.

Proton (¹H) NMR for Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule. In the case of 3,4-Difluorobenzyl chloride, the ¹H NMR spectrum exhibits distinct signals for the aromatic and benzylic protons. The chemical shifts and coupling patterns are influenced by the electron-withdrawing effects of the fluorine and chlorine atoms.

For instance, in a derivative like 1-(2,4-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, the proton signals are well-resolved. The carboxylic acid proton appears as a singlet at approximately 13.15 ppm, the triazole proton at 8.86 ppm, and the aromatic protons show complex multiplets between 7.20 and 7.53 ppm. The benzylic methylene (B1212753) protons are observed as a singlet at 5.71 ppm. rsc.org

Table 1: Representative ¹H NMR Data for 3,4-Difluorobenzyl Derivatives

CompoundSolventChemical Shift (δ, ppm) and Multiplicity
1-(2,4-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acidDMSO-d613.15 (s, 1H, COOH), 8.86 (s, 1H, triazole H), 7.53 (m, 1H, ArH), 7.20 (dq, 2H, ArH), 5.71 (s, 2H, -CH2-) rsc.org
1-(azidomethyl)-4-(trifluoromethyl)benzeneCDCl37.63 (d, 2H, ArH), 7.54 (d, 2H, ArH), 4.52 (s, 2H, -CH2-)
4-Fluorobenzyl chlorideCDCl37.323 (m), 7.010 (m), 4.525 (s) chemicalbook.com

Carbon-13 (¹³C) NMR for Carbon Framework Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to determine the carbon skeleton of a molecule. savemyexams.com Each unique carbon atom in a molecule gives a distinct signal, providing a "fingerprint" of the carbon framework. savemyexams.com In substituted benzenes, the chemical shifts of the carbon atoms are influenced by the electronic effects of the substituents. researchgate.net

For this compound, the ¹³C NMR spectrum would show distinct signals for the chloromethyl carbon, the two fluorine-bearing aromatic carbons, and the remaining aromatic carbons. The chemical shifts of these carbons provide valuable information for structural confirmation. For example, in a related compound, 1-(azidomethyl)-3,4-difluorobenzene, the carbon attached to the azidomethyl group appears at 48.79 ppm, while the aromatic carbons resonate between 115.97 and 162.17 ppm. rsc.org

Table 2: Representative ¹³C NMR Data for Benzyl (B1604629) Derivatives

CompoundSolventChemical Shift (δ, ppm)
1-(azidomethyl)-3,4-difluorobenzeneCDCl3162.17, 160.20, 130.74, 130.57, 124.75, 115.97, 48.79 rsc.org
1-(azidomethyl)-4-(trifluoromethyl)benzeneCDCl3139.43, 130.50, 128.26, 125.81, 125.04, 54.09 rsc.org
Benzyl chlorideAromatic carbons: ~128-138 ppm, CH2Cl: ~46 ppm chemicalbook.com

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Analysis

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a highly sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.orgresearchgate.net It provides information on the chemical environment of each fluorine atom in a molecule. wikipedia.org The chemical shifts in ¹⁹F NMR have a wide range, which minimizes signal overlap and aids in the analysis of complex molecules. wikipedia.orgresearchgate.net

In this compound, the two fluorine atoms are in different chemical environments and would therefore be expected to show distinct signals in the ¹⁹F NMR spectrum. The coupling between the fluorine atoms and with adjacent protons provides further structural information. For example, in a similar compound, 1-(azidomethyl)-3,4-difluorobenzene, a single fluorine resonance is observed at -117.98 ppm (in CDCl3). rsc.org In more complex derivatives like 1-(2,4-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, two distinct fluorine signals are observed at -108.97 ppm and -113.05 ppm (in DMSO-d6), reflecting their different chemical environments. rsc.org

Table 3: Representative ¹⁹F NMR Data for Difluorobenzyl Derivatives

CompoundSolventChemical Shift (δ, ppm)
1-(azidomethyl)-3,4-difluorobenzeneCDCl3-117.98 rsc.org
1-(2,4-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acidDMSO-d6-113.05, -108.97 rsc.org
2-(3,4-difluorophenyl)acetic acid derivativeDMSO-d6-136.52, -145.34 mdpi.com

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used for determining the molecular weight and elemental composition of a compound, as well as for identifying and quantifying impurities.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. This is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. For halogenated organic compounds like this compound, HRMS can confirm the presence and number of fluorine and chlorine atoms based on their precise masses and isotopic patterns. rsc.orgnih.gov The exact mass of this compound (C7H5ClF2) is calculated to be 162.0047842 Da. nih.gov HRMS is a powerful tool for confirming the identity of newly synthesized compounds and for identifying unknown halogenated pollutants in environmental samples. nih.govchromatographyonline.comifremer.fr

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Purity Assessment and Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. thermofisher.com It is widely used for the purity assessment of volatile and semi-volatile compounds and for the analysis of trace-level impurities. thermofisher.com Tandem mass spectrometry (MS/MS) further enhances selectivity and sensitivity by monitoring specific fragmentation pathways of the analyte. americanpharmaceuticalreview.com

For this compound, a GC-MS/MS method can be developed to separate it from starting materials, by-products, and other impurities. thermofisher.com This is particularly important in pharmaceutical applications where even small amounts of impurities can have significant effects. mdpi.comresearchgate.net For instance, methods have been developed for the trace analysis of benzyl chloride and its derivatives in various matrices, achieving low limits of detection and quantification. mdpi.comresearchgate.netnih.gov The use of selective ion monitoring (SIM) mode in GC-MS can significantly improve sensitivity for detecting specific analytes. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures

Liquid chromatography-mass spectrometry (LC-MS) stands as a powerful technique for the separation, identification, and quantification of this compound and its derivatives within complex matrices. This method is particularly valuable in pharmaceutical and environmental analysis where trace-level detection is often required. epa.govamericanpharmaceuticalreview.com For instance, in the synthesis of pharmaceuticals like Linezolid, where 3,4-difluoronitrobenzene (B149031) (a related compound) is a potential impurity, LC-MS/MS provides the necessary sensitivity and specificity for its quantification. mdpi.com

In a typical LC-MS setup for analyzing derivatives of this compound, a reversed-phase C18 column is often employed. mdpi.comjocpr.com The separation is achieved using a gradient elution with a mobile phase consisting of an aqueous component (like water or ammonium (B1175870) acetate (B1210297) buffer) and an organic modifier (such as methanol (B129727) or acetonitrile). mdpi.comnih.gov The mass spectrometer, coupled to the liquid chromatograph, then ionizes the eluted compounds and separates them based on their mass-to-charge ratio, allowing for definitive identification and quantitation. jst.go.jpgoogle.com The development of LC-MS methods often involves a systematic approach to optimize parameters like mobile phase composition, pH, and column temperature to achieve the desired separation and sensitivity. acs.org

A study on the analysis of 3,4-difluoronitrobenzene in Linezolid utilized an Ascentis® Express C18 column with a water and methanol gradient. mdpi.com This method demonstrated a low limit of quantification (LOQ) of 5 ng/mL, showcasing the high sensitivity of LC-MS/MS for trace impurity analysis. mdpi.com The precision and accuracy of such methods are validated through recovery studies, ensuring reliable quantification in both active pharmaceutical ingredients (API) and final drug products. mdpi.com

Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) Studies

The choice of ionization source in mass spectrometry is critical for the effective analysis of this compound and its derivatives. Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) are two of the most common ionization techniques coupled with LC-MS. ub.edu

Atmospheric Pressure Chemical Ionization (APCI) is particularly well-suited for the analysis of less polar and more volatile compounds that are not easily ionized by ESI. upce.czmdpi.com In APCI, the analyte is ionized in the gas phase through reactions with reagent ions produced from a corona discharge. mdpi.com This technique has been shown to be effective for various organic compounds, including drugs and pesticides. upce.cz For fluorinated compounds, APCI can provide robust ionization, sometimes leading to characteristic ion formations. For example, in the analysis of 3,4-difluoronitrobenzene, negative APCI conditions led to the formation of a substitution product ion, [M - F + O]-, which was used for quantitative analysis. mdpi.com

Electrospray Ionization (ESI) is a soft ionization technique ideal for polar and ionic compounds, and it can also be applied to a range of moderately polar molecules. upce.cz ESI generates ions directly from a solution by creating a fine spray of charged droplets. ub.edu In the context of this compound derivatives, ESI has been successfully used. For example, in the characterization of newly synthesized 3,6-disubstituted indole (B1671886) derivatives prepared using 3,4-difluorobenzoyl chloride, ESI-MS was used to confirm the molecular structures, with the mass-to-charge ratio (m/z) of the molecular ion (M)+ being a key identifier. jst.go.jp Studies on fluorinated phenols have shown that ESI can lead to the formation of adduct ions or deprotonated molecules, depending on the compound's acidity. nih.gov

The choice between APCI and ESI often depends on the specific properties of the analyte and the complexity of the sample matrix. upce.cz For some challenging analyses, such as polycyclic aromatic hydrocarbons (PAHs), both APCI and ESI have been investigated to determine the optimal conditions for sensitivity and separation. nih.gov

Vibrational Spectroscopy: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for the structural elucidation of this compound and its derivatives by identifying the functional groups present in the molecule. rsc.org Molecular vibrations, such as stretching and bending, absorb infrared radiation at specific frequencies, resulting in a unique spectral fingerprint for each compound. rsc.org

The IR spectrum of a derivative of this compound will exhibit characteristic absorption bands. For instance, the carbon-fluorine (C-F) stretching vibrations in the aromatic ring typically appear in the region of 1100-1400 cm⁻¹. The presence of the chloromethyl group (-CH₂Cl) would give rise to specific C-H stretching and bending vibrations, as well as a C-Cl stretching band, which is generally found in the lower frequency region of the spectrum.

In a study characterizing a (Z)-N-(2,3-difluorophenyl)-2-oxopropanehydrazonoyl chloride, which has structural similarities to derivatives of this compound, the IR spectrum showed key absorptions for N-H (3338 cm⁻¹), C=O (1709 cm⁻¹), and C=N-N (1632 cm⁻¹) functional groups. mdpi.com Similarly, the IR spectrum of 3,4-difluorobenzoyl chloride, a related compound, is available in spectral databases and serves as a reference. nih.gov The analysis of fluorinated aryl derivatives often includes FT-IR to confirm the presence of key functional groups. bohrium.com

Characteristic Infrared Absorption Frequencies
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Aromatic C-HStretching3000 - 3100
Aliphatic C-H (-CH₂Cl)Stretching2850 - 3000
C=C (Aromatic)Stretching1450 - 1600
C-F (Aromatic)Stretching1100 - 1400
C-ClStretching600 - 800

X-Ray Diffraction for Solid-State Structural Analysis

X-ray diffraction is an indispensable tool for determining the precise three-dimensional atomic arrangement of crystalline solids. For derivatives of this compound that can be crystallized, single-crystal X-ray diffraction provides unambiguous structural confirmation, including bond lengths, bond angles, and intermolecular interactions in the solid state. researchgate.net

Chromatographic Method Development for Quantitative and Qualitative Analysis

Chromatographic methods are central to both the qualitative identification and quantitative measurement of this compound and its derivatives. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the two most prominent techniques employed for this purpose.

HPLC is a versatile and widely used technique for the analysis of a broad range of compounds, including those that are non-volatile or thermally unstable. ijrti.org Method development in HPLC for compounds like this compound and its derivatives often involves optimizing the mobile phase, stationary phase, and detector settings to achieve the desired separation and sensitivity. acs.org

For quantitative analysis, a reversed-phase HPLC method with UV detection is common. For instance, a method was developed to determine benzyl chloride in a drug substance using a C18 column and a mobile phase of ammonium acetate buffer and an organic modifier, with UV detection at 220 nm. jocpr.com Similar principles would be applied to develop a method for this compound, where the UV detector would be set to a wavelength where the analyte exhibits strong absorbance. The development of such methods often follows the principles of Analytical Quality by Design (AQbD), which involves a systematic approach to method development and validation. acs.org

In the synthesis of dolutegravir, an antiretroviral drug, an amide derivative of 3,4-difluorobenzylamine (B1330328) was synthesized and its purity was assessed by HPLC. nih.gov This highlights the critical role of HPLC in monitoring the progress of reactions and ensuring the quality of intermediates and final products.

Typical HPLC Method Parameters for Halogenated Benzyl Derivatives
ParameterTypical Condition
ColumnReversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseGradient or isocratic elution with a mixture of aqueous buffer (e.g., ammonium acetate) and organic solvent (e.g., acetonitrile, methanol)
Flow Rate0.8 - 1.5 mL/min
Column TemperatureAmbient to 40 °C
DetectionUV-Vis at a specific wavelength (e.g., 220-270 nm) or Mass Spectrometry (MS)

Gas chromatography is an ideal technique for the analysis of volatile and thermally stable compounds like this compound. libretexts.org In GC, the sample is vaporized and transported through a column by an inert carrier gas. libretexts.org Separation is achieved based on the differential partitioning of the analytes between the mobile gas phase and a stationary phase coated on the column walls or a solid support. libretexts.org

The analysis of halogenated volatile organic compounds is a well-established application of GC. phenomenex.comepa.gov A variety of detectors can be used, with the electron capture detector (ECD) being particularly sensitive to halogenated compounds. chromatographyonline.com Mass spectrometry (MS) is also commonly coupled with GC (GC-MS), providing both high sensitivity and definitive identification of the separated compounds. libretexts.org

For the analysis of this compound, a GC method would typically involve injection into a heated port to ensure complete vaporization, followed by separation on a capillary column with a suitable stationary phase (e.g., a non-polar or mid-polar phase). A temperature program is often used to optimize the separation of the target analyte from any impurities or other components in the sample. epa.gov The retention time of the this compound peak would be used for qualitative identification, while the peak area would be used for quantitative analysis against a calibration curve.

Environmental Considerations and Mechanistic Toxicological Assessment of 3,4 Difluorobenzyl Chloride

Potential Environmental Degradation Pathways

The environmental persistence of 3,4-Difluorobenzyl chloride is determined by its susceptibility to various degradation processes, including hydrolysis, photolysis, and biodegradation. The presence of fluorine atoms on the benzene (B151609) ring can significantly influence these pathways compared to its non-fluorinated analogue, benzyl (B1604629) chloride.

Hydrolysis is a primary abiotic degradation pathway for benzyl chlorides in aqueous environments. While specific experimental data for this compound is limited, the hydrolytic behavior of the parent compound, benzyl chloride, provides a strong basis for inference. Benzyl chloride is known to undergo rapid hydrolysis to form the less toxic benzyl alcohol. mst.dkoecd.org This reaction is independent of pH below 13. epa.gov It is anticipated that this compound will follow a similar SN1-type reaction pathway, yielding 3,4-Difluorobenzyl alcohol and hydrochloric acid as the primary decomposition products. The rate of this reaction is crucial for determining the environmental concentration and persistence of the parent compound.

Interactive Data Table: Hydrolysis Data for Benzyl Chloride (Analogue Compound)

ParameterValueConditionsReference
Half-life 1.2 hours25°C epa.gov
Primary Product Benzyl AlcoholAqueous mst.dkoecd.org
Reaction Type SN1Neutral pH epa.gov

The presence of electron-withdrawing fluorine atoms on the aromatic ring may influence the stability of the carbocation intermediate, thereby affecting the precise hydrolysis rate constant compared to the unsubstituted benzyl chloride. However, the fundamental pathway of conversion to the corresponding alcohol is the most probable initial step in its environmental degradation.

Photodegradation, through either direct absorption of solar radiation or indirect reaction with photochemically generated reactive species (e.g., hydroxyl radicals), can be a significant environmental sink for aromatic compounds. For instance, the herbicide florpyrauxifen-benzyl undergoes rapid direct photolysis with a half-life of minutes under laboratory conditions. digitellinc.com While a specific quantum yield for this compound is not available, its aromatic structure suggests potential for direct photolysis.

Furthermore, the primary hydrolytic product, 3,4-difluorobenzyl alcohol, may be susceptible to photooxidation. researchgate.net Indirect photolysis, mediated by hydroxyl radicals in the atmosphere or natural waters, is a common degradation pathway for many organic pollutants and would likely contribute to the transformation of this compound and its primary degradants.

The carbon-fluorine bond is exceptionally strong, often rendering organofluorine compounds resistant to microbial degradation. nih.govresearchgate.net However, microbial catabolism of such compounds is not impossible and often proceeds through co-metabolism or by enzymatic attack on other, more vulnerable parts of the molecule. researchgate.netmdpi.com

Given the rapid hydrolysis of the chloromethyl group, the primary substrate available for microbial interaction in aqueous environments would be 3,4-Difluorobenzyl alcohol. The most likely biodegradation pathway would involve microbial oxidation of the alcohol group to form 3,4-difluorobenzoic acid.

Crucially, research has demonstrated that the 3,4-difluoroaromatic structure itself can be mineralized by microorganisms. Studies on the degradation of 3,4-difluoroaniline (B56902) by Pseudomonas fluorescens 26-K showed complete degradation and defluorination, with the activity of catechol 1,2-dioxygenase suggesting an ortho-cleavage pathway for the aromatic ring. nih.govresearchgate.net This finding provides strong evidence that soil and aquatic microorganisms possess the enzymatic machinery to cleave the 3,4-difluorinated benzene ring, likely following initial transformation of the benzyl side-chain. This process would ultimately lead to the release of fluoride ions and the incorporation of the carbon skeleton into central metabolic pathways. nih.gov The ability of various bacteria to degrade fluorinated aromatic compounds under different conditions underscores the potential for natural attenuation. nih.gov

Interactive Data Table: Microbial Degradation of Related Fluorinated Aromatic Compounds

CompoundMicroorganismDegradation PathwayKey FindingReference
3,4-Difluoroaniline Pseudomonas fluorescens 26-KAerobic, Ring CleavageComplete degradation and defluorination observed. nih.govresearchgate.net
2-Fluorobenzoate Denitrifying BacteriaAnaerobic, DefluorinationStoichiometric release of fluoride under denitrifying conditions. nih.gov
4-Fluorobenzoate Denitrifying BacteriaAnaerobic, DefluorinationStoichiometric release of fluoride under denitrifying conditions. nih.gov
Fluoroacetate Delftia acidovoransAerobic, DefluorinationComplete defluorination of monofluorinated aliphatic acid. semanticscholar.org

Ecotoxicological Assessment Frameworks

Ecotoxicological assessment evaluates the potential adverse effects of a chemical on ecosystems. For this compound, this involves analyzing its impact on aquatic and terrestrial organisms and its potential to bioaccumulate.

Interactive Data Table: Aquatic Ecotoxicity of Benzyl Chloride (Analogue Compound)

SpeciesEndpointConcentrationExposure TimeReference
Selenastrum capricornutum (Alga)72h NOEC (Growth)10.0 mg/L72 hours oecd.org
Daphnia magna (Crustacean)48h EC503.2 mg/L48 hours oecd.org
Daphnia magna (Crustacean)21d NOEC (Reproduction)0.1 mg/L21 days oecd.org
Poecilia reticulata (Fish)14d LC500.39 mg/L14 days oecd.org
Various Korean Indigenous SpeciesHazardous Concentration94 µg/L22.5 hours mdpi.com

(EC50: Half maximal effective concentration; LC50: Half maximal lethal concentration; NOEC: No observed effect concentration)

The ultimate degradation of this compound would release fluoride ions into the environment. While essential in trace amounts, elevated fluoride concentrations can be toxic to aquatic life, acting as an enzymatic poison and causing a range of sublethal effects. waterquality.gov.au Chronic toxicity concentrations for fluoride can be as low as 1.8 mg/L for sensitive freshwater species. waterquality.gov.au

Bioaccumulation refers to the accumulation of a chemical in an organism from all sources of exposure (water, food, sediment). The potential for a non-ionic organic chemical to bioaccumulate is often initially screened using its octanol-water partition coefficient (Kow), expressed as log Kow. ecetoc.org Chemicals with a high log Kow are more lipophilic and tend to partition into the fatty tissues of organisms.

The predicted octanol-water partition coefficient (XlogP) for this compound is 2.5. nih.govuni.lu This value is significantly below the general screening threshold for bioaccumulation concern (log Kow > 3 or 4). cefas.co.uk

The bioconcentration factor (BCF), which measures uptake from water alone, can be estimated from the log Kow. Using a common quantitative structure-activity relationship (QSAR) model, a log Kow of 2.5 suggests a BCF value well below 1000, indicating that the chemical is not significantly bioaccumulative. researchgate.net

Interactive Data Table: Bioaccumulation Potential Screening

ParameterValue for this compoundBioaccumulation InterpretationReference
Log Kow (Predicted) 2.5Low potential for partitioning into fatty tissues. nih.govuni.lu
BCF Screening Threshold BCF < 1000Not significantly bioaccumulative. researchgate.net
Regulatory Concern Threshold BCF > 2000 or 5000Fulfills bioaccumulation or "very bioaccumulative" criterion. mdpi.com

Furthermore, the rapid hydrolysis of this compound in water would substantially limit the exposure time and concentration of the parent compound available for uptake by aquatic organisms, further reducing its potential to bioconcentrate. The resulting degradation product, 3,4-difluorobenzyl alcohol, is more water-soluble and less likely to bioaccumulate.

Mobility in Soil and Water Systems

The environmental mobility of this compound in soil and water is governed by several physicochemical properties and transformation processes. As a member of the benzyl halide family, its behavior is largely influenced by its reactivity, particularly its tendency to undergo hydrolysis.

A key process affecting the fate of this compound in aqueous environments is hydrolysis. Its structural analog, benzyl chloride, reacts with water to form benzyl alcohol and hydrochloric acid. wikipedia.orgquora.com This hydrolysis can occur in contact with water in soil or in water bodies. While the hydrolysis of benzyl chloride in the liquid phase is noted to be slow, it is a significant degradation pathway. wikipedia.orgsciencemadness.org It is anticipated that this compound undergoes a similar hydrolysis reaction, yielding 3,4-difluorobenzyl alcohol and hydrochloric acid. This transformation is crucial as it replaces the original compound with degradation products that have different mobility and toxicity profiles.

The rate of hydrolysis can be influenced by the presence of substituents on the benzene ring. Studies on other substituted benzyl chlorides have shown that electron-withdrawing or donating groups can alter the stability of the carbocation intermediate in the hydrolysis reaction, thereby affecting the rate. researchgate.net The fluorine atoms on the benzene ring of this compound are electron-withdrawing and may influence the hydrolysis kinetics compared to the parent benzyl chloride.

Furthermore, the compound's volatility may also play a role in its environmental distribution. Some safety data sheets suggest that related compounds are volatile and will likely be mobile in the environment due to this property. This implies a potential for movement from soil and water surfaces into the atmosphere.

PropertyValue for Benzyl Chloride (Analogue)Significance for Environmental Mobility
Water SolubilitySlightly soluble service.gov.ukAffects the concentration available for transport in water and for hydrolysis.
HydrolysisSlowly hydrolyzes to benzyl alcohol and hydrochloric acid wikipedia.orgPrimary degradation pathway in aqueous environments, altering the chemical's structure and properties.
Vapor Pressure1.23 mmHg at 25°C service.gov.ukIndicates potential for volatilization from soil and water surfaces.

Mechanistic Toxicology Studies

The toxicological effects of this compound at the cellular level are understood primarily through its classification as an alkylating agent, a characteristic it shares with its parent compound, benzyl chloride. wikipedia.org Alkylating agents are reactive compounds that can transfer an alkyl group to nucleophilic sites within cells.

The key to its reactivity is the chloromethyl group (-CH₂Cl) attached to the benzene ring. This group makes the benzylic carbon an electrophilic center, susceptible to attack by nucleophiles. Important biological nucleophiles include the nitrogen and oxygen atoms in the purine and pyrimidine bases of DNA, as well as sulfhydryl and amino groups in proteins.

The primary mechanism of toxicity is believed to be the covalent binding of the 3,4-difluorobenzyl group to these critical cellular macromolecules. Alkylation of DNA can lead to the formation of DNA adducts, which can disrupt normal cellular processes like DNA replication and transcription. If not repaired by cellular defense mechanisms, this DNA damage can lead to mutations, chromosomal aberrations, and potentially initiate carcinogenesis. nih.gov

Similarly, the alkylation of proteins can alter their structure and function. This can lead to the inhibition of essential enzymes, disruption of signaling pathways, and impairment of cellular structural integrity, contributing to cytotoxicity.

Specific genotoxicity and mutagenicity screening data for this compound are limited. However, the potential for such effects can be inferred from its nature as an alkylating agent and from studies on the parent compound, benzyl chloride. Alkylating agents as a class are often genotoxic. nih.gov

Studies on benzyl chloride have provided evidence of mutagenicity in various testing systems. epa.govoecd.org It has shown weakly positive results in some in vitro genotoxicity assays, although in vivo micronucleus tests have reportedly been negative. oecd.org The International Agency for Research on Cancer (IARC) and the U.S. Environmental Protection Agency (EPA) have classified benzyl chloride as a probable human carcinogen (Group B2), based on sufficient evidence of carcinogenicity in animals and evidence of mutagenicity. epa.govepa.gov Animal studies with benzyl chloride have shown an increased incidence of tumors at multiple sites. epa.govwho.int

Given that this compound possesses the same reactive benzyl chloride moiety, it is plausible that it would exhibit a similar genotoxic profile. The alkylating nature of the molecule strongly suggests a potential to cause DNA damage, which is a key initiating event in mutagenesis and carcinogenesis.

EndpointFinding for Benzyl Chloride (Analogue)Reference
GenotoxicityWeakly positive in some assays oecd.org
MutagenicityEvidence of mutagenicity in a variety of test systems epa.govca.gov
Carcinogenicity (EPA Classification)Group B2, probable human carcinogen epa.govepa.gov

This compound is classified as a substance that causes severe skin burns and eye damage. nih.gov It is also noted to be a lachrymator, a substance that irritates the eyes and causes tearing. The mechanism behind these effects is directly related to its chemical reactivity in the presence of water.

The primary mechanism for its irritant and corrosive properties is its hydrolysis. wikipedia.org When this compound comes into contact with moisture, such as the water present on the skin, in the eyes, or on mucous membranes of the respiratory tract, it undergoes a hydrolysis reaction. wikipedia.orgservice.gov.uk This reaction produces 3,4-difluorobenzyl alcohol and, critically, hydrochloric acid. wikipedia.org

Hydrochloric acid is a strong acid and is highly corrosive to biological tissues. The in-situ generation of this acid upon contact leads to chemical burns. The acid denatures proteins and causes cell death, resulting in tissue damage that manifests as irritation, redness, pain, blistering, and in severe cases, deep burns and necrosis. jodrugs.comwww.gov.uk The severity of the damage is dependent on the concentration of the compound and the duration of contact.

The lachrymatory effect is also a consequence of this hydrolysis. The formation of hydrochloric acid on the moist surface of the eyes causes immediate and intense irritation to the nerve endings, triggering a reflex production of tears. jodrugs.com Similarly, inhalation of its vapors can lead to irritation of the respiratory tract as the compound hydrolyzes on the moist mucosal surfaces, potentially causing coughing, chest tightness, and pulmonary edema in severe exposures. epa.govwww.gov.uk

Theoretical and Computational Studies of 3,4 Difluorobenzyl Chloride

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of 3,4-difluorobenzyl chloride. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.

The presence of two electronegative fluorine atoms and a chlorine atom significantly influences the electronic properties of the benzene (B151609) ring and the benzylic carbon. The fluorine atoms, due to their high electronegativity, withdraw electron density from the aromatic ring, which can be quantified through Mulliken population analysis or by calculating molecular electrostatic potential (MEP) maps. An MEP map would visually indicate the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. For this compound, the areas around the fluorine and chlorine atoms are expected to be electron-rich, while the hydrogen atoms of the aromatic ring and the benzylic protons would be relatively electron-poor.

Frontier Molecular Orbital (FMO) theory is another critical aspect of quantum chemical analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. For this compound, the HOMO is likely to be localized on the aromatic ring and the chlorine atom, while the LUMO would be expected to have significant contributions from the antibonding orbitals of the C-Cl bond in the chloromethyl group. This distribution suggests that the molecule is susceptible to nucleophilic attack at the benzylic carbon, leading to the displacement of the chloride ion.

The reactivity of fluorinated aromatic compounds is a subject of considerable interest in computational studies. The introduction of fluorine atoms can alter the reactivity of the aromatic ring towards electrophilic or nucleophilic substitution. acs.orgresearchgate.net Computational analyses, like electron density mapping, have been used to study the active sites in molecules for bond-breaking or radical attack. nih.gov

Table 1: Calculated Electronic Properties of this compound

Property Calculated Value Significance
HOMO Energy -8.5 eV Indicates electron-donating capability
LUMO Energy -0.5 eV Indicates electron-accepting capability
HOMO-LUMO Gap 8.0 eV Reflects chemical stability and reactivity

Note: The values in this table are hypothetical and representative of what would be expected from DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For a relatively flexible molecule like this compound, MD simulations can provide insights into its conformational preferences. The primary source of conformational flexibility in this molecule is the rotation around the single bond connecting the chloromethyl group to the difluorinated benzene ring.

By performing MD simulations, one can explore the potential energy surface associated with the rotation of this dihedral angle. The simulation would reveal the most stable conformation (the one with the lowest energy) and any energy barriers to rotation. It is expected that the most stable conformation would be one where the C-Cl bond is staggered with respect to the C-C bonds of the aromatic ring to minimize steric hindrance.

The results of a conformational analysis can be presented as a Ramachandran-like plot, showing the energy of the molecule as a function of the key dihedral angle. This provides a clear picture of the energetically favorable and unfavorable conformations.

Table 2: Conformational Energy Profile of this compound

Dihedral Angle (Ar-C-C-Cl) Relative Energy (kcal/mol) Conformation
3.5 Eclipsed (high energy)
60° 0.2 Gauche
120° 3.0 Eclipsed (high energy)

Note: The values in this table are hypothetical and for illustrative purposes to show a typical conformational energy profile.

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry is a valuable tool for predicting the spectroscopic properties of molecules, which can aid in the interpretation of experimental data. For this compound, methods like DFT can be used to calculate its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. nih.gov

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) of the ¹H, ¹³C, and ¹⁹F nuclei. These predictions are based on the calculated magnetic shielding around each nucleus. Comparing the computed spectrum with an experimental one can help in assigning the peaks to specific atoms in the molecule. For this compound, the calculations would show distinct chemical shifts for the different aromatic protons and carbons due to the influence of the fluorine and chloromethyl substituents. The ¹⁹F NMR shifts are also a key feature that can be accurately predicted. nih.gov

IR Spectroscopy: The vibrational frequencies of the molecule can also be calculated. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds. These calculated frequencies can be compared with an experimental IR spectrum to identify the characteristic absorption bands, for instance, the C-F stretching, C-Cl stretching, and aromatic C-H bending vibrations.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions of the molecule, which correspond to the absorption of light in the UV-Vis region. This can help in understanding the electronic structure and the nature of the molecular orbitals involved in the electronic excitations.

Table 3: Predicted Spectroscopic Data for this compound

Spectrum Parameter Predicted Value
¹H NMR Chemical Shift (aromatic H) 7.1-7.4 ppm
¹H NMR Chemical Shift (CH₂Cl) 4.6 ppm
¹³C NMR Chemical Shift (aromatic C-F) 150-165 ppm
¹³C NMR Chemical Shift (CH₂Cl) 45 ppm
¹⁹F NMR Chemical Shift -110 to -140 ppm
IR C-F Stretch 1200-1250 cm⁻¹
IR C-Cl Stretch 700-750 cm⁻¹

Note: The values in this table are representative and based on typical ranges for similar functional groups.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR studies on this compound derivatives are readily available in the public domain, the methodology provides a framework for how such studies could be conducted.

In a hypothetical QSAR study, a series of derivatives of this compound would be synthesized, where the substituents on the aromatic ring or the chloromethyl group are varied. The biological activity of these compounds (e.g., their potency as enzyme inhibitors or receptor antagonists) would then be measured experimentally.

Next, a set of molecular descriptors would be calculated for each derivative. These descriptors quantify various aspects of the molecule's structure and properties, and can be categorized as:

Electronic descriptors: Dipole moment, partial charges, HOMO/LUMO energies.

Steric descriptors: Molecular volume, surface area, shape indices.

Hydrophobic descriptors: LogP (partition coefficient).

Topological descriptors: Connectivity indices that describe the branching of the molecule.

Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), a QSAR model is then developed that correlates the calculated descriptors with the observed biological activity. A good QSAR model will not only be able to reproduce the activities of the compounds in the training set but also accurately predict the activities of new, untested compounds. The predictive ability of QSAR models is a crucial aspect of their validation.

For a series of this compound derivatives, a QSAR study might reveal that the biological activity is positively correlated with the hydrophobicity of the substituents and negatively correlated with their steric bulk at a particular position. Such insights would be invaluable for the rational design of new, more potent analogues.

Table 4: Hypothetical QSAR Data for this compound Derivatives

Derivative LogP Molecular Volume (ų) Electronic Energy (au) Observed Activity (IC₅₀, µM) Predicted Activity (IC₅₀, µM)
1 2.8 150 -850 10.5 10.2
2 3.2 165 -875 8.2 8.5
3 2.5 145 -840 12.1 11.8

Note: This table presents hypothetical data to illustrate the components of a QSAR study.

Q & A

Q. What are the standard synthetic protocols for preparing derivatives such as 3,4-difluorobenzyl azide from 3,4-difluorobenzyl chloride?

Methodological Answer: A common approach involves nucleophilic substitution. For example, 3,4-difluorobenzyl azide can be synthesized by reacting this compound with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) or ethanol. In a reported procedure, 3.0 mmol of this compound yielded 90% of the azide derivative after refluxing with NaN₃ and subsequent purification. Key parameters include reaction time (45 min–overnight) and temperature (room temperature to reflux). NMR data (¹H: δ 4.34 ppm for CH₂; ¹³C: δ 65.2 ppm) confirm successful substitution .

Q. How is this compound characterized using spectroscopic techniques?

Methodological Answer: ¹H and ¹³C NMR are critical for structural confirmation. For this compound derivatives:

  • ¹H NMR : Aromatic protons appear as multiplets (δ 7.04–7.23 ppm), while the benzylic CH₂ group resonates as a singlet at δ 4.34 ppm.
  • ¹³C NMR : Fluorine-coupled carbons show splitting patterns (e.g., δ 150.4 ppm, dd, J = 249.6 Hz for fluorinated aromatic carbons).
    Mass spectrometry (MS) and IR can further validate molecular weight and functional groups. Discrepancies in coupling constants may arise from solvent or concentration effects, requiring careful comparison with literature .

Q. What safety precautions are essential when handling this compound?

Methodological Answer:

  • Hazard Classification : Corrosive to skin (Category 1B), causes severe eye damage (Category 1), and respiratory irritation (STOT SE 3).
  • Handling : Use in a fume hood with nitrile gloves and safety goggles. Avoid inhalation; store in a flammable corrosive cabinet (UN1760).
  • Emergency Measures : For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Safety data sheets (SDS) for analogs like 3,4-difluorobenzyl bromide recommend immediate rinsing with water for 15 minutes upon contact .

Advanced Research Questions

Q. How does the electronic effect of fluorine substituents influence the reactivity of this compound in nucleophilic substitutions?

Methodological Answer: The meta- and para-fluorine atoms exert strong electron-withdrawing effects, enhancing the electrophilicity of the benzylic carbon. This accelerates SN₂ reactions with nucleophiles (e.g., azides, amines). Comparative studies with non-fluorinated analogs (e.g., benzyl chloride) show 3–5× faster reaction rates for this compound in DMF. However, steric hindrance from ortho-substituents in related compounds (e.g., 2,6-difluorobenzyl bromide) can reduce reactivity, highlighting the balance between electronic and steric factors .

Q. What strategies mitigate side reactions (e.g., elimination or hydrolysis) during derivatization of this compound?

Methodological Answer:

  • Solvent Choice : Use anhydrous DMF or acetonitrile to minimize hydrolysis.
  • Base Selection : Weak bases (e.g., K₂CO₃) reduce elimination pathways compared to strong bases like NaOH.
  • Temperature Control : Lower temperatures (0–25°C) favor substitution over elimination. For example, indole derivative synthesis via alkylation with this compound achieved 85% yield at reflux (45 min) in DMF with K₂CO₃, avoiding byproducts .

Q. How is this compound utilized in medicinal chemistry for drug discovery?

Methodological Answer: It serves as a key intermediate for bioactive molecules:

  • Anticancer Agents : In MDM2/MDMx inhibitors, this compound was coupled to indole scaffolds via nucleophilic substitution, enhancing binding affinity to oncogenic targets .
  • Antibacterial Compounds : Derivatives like 3,4-difluorobenzyl amines exhibit improved pharmacokinetic profiles due to fluorine’s metabolic stability.
    Structure-activity relationship (SAR) studies highlight the importance of fluorine positioning for target selectivity and potency .

Data Contradiction and Resolution

Q. How should researchers address discrepancies in reported NMR chemical shifts for this compound derivatives?

Methodological Answer: Variations in δ values (e.g., ±0.1–0.3 ppm) may arise from:

  • Deuterated Solvents : CDCl₃ vs. DMSO-d₆ shifts aromatic proton signals.
  • Concentration Effects : High concentrations can cause aggregation, altering splitting patterns.
  • Instrument Calibration : Ensure NMR spectrometers are calibrated with internal standards (e.g., TMS). Cross-validate with high-resolution MS and X-ray crystallography if available .

Comparative Reactivity Table

CompoundReactivity (SN₂ Rate Relative to Benzyl Chloride)Key Applications
This compound3.5×Anticancer agents, azide synthesis
2,6-Difluorobenzyl bromide1.2× (steric hindrance)Fluorinated polymers
4-Fluorobenzyl chloride2.0×Radiolabeling probes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.